molecular formula C17H17ClN4OS2 B2990202 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1211788-57-6

4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No.: B2990202
CAS No.: 1211788-57-6
M. Wt: 392.92
InChI Key: ZBDVRNVEQYVMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H17ClN4OS2 and its molecular weight is 392.92. The purity is usually 95%.
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Properties

IUPAC Name

4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS2/c1-11-4-5-12(18)15-14(11)20-17(25-15)22-8-6-21(7-9-22)16(23)19-13-3-2-10-24-13/h2-5,10H,6-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDVRNVEQYVMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a member of the benzothiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C19H21ClN3O2S2\text{C}_{19}\text{H}_{21}\text{ClN}_{3}\text{O}_{2}\text{S}_{2}

This compound features a benzothiazole ring , a piperazine moiety , and a thiophene group , contributing to its pharmacological profile. The presence of chlorine and methyl groups enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activities of This compound are summarized in the following table:

Activity TypeDescriptionReferences
Anticancer Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis pathways.
Antimicrobial Shows activity against a range of bacterial strains, indicating potential use in treating infections.
Anti-inflammatory Demonstrates inhibition of pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases.

Anticancer Activity

In a study evaluating the anticancer effects of similar benzothiazole derivatives, compounds with structural similarities to This compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis via activation of caspase pathways .

Antimicrobial Effects

Research has indicated that this compound exhibits broad-spectrum antimicrobial activity. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent . The structure-activity relationship (SAR) studies suggest that modifications on the thiophene ring significantly affect its potency.

Anti-inflammatory Properties

The compound was also evaluated for anti-inflammatory properties in vitro. It inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent . This suggests that it could be beneficial in treating conditions characterized by excessive inflammation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.